1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a racemic N-cyclopentyl-substituted γ-lactam-β-amino acid scaffold (C10H15NO3, MW 197.23). It belongs to the 5-oxopyrrolidine-3-carboxylic acid class, a privileged fragment in medicinal chemistry for generating constrained peptidomimetics and GABA-analog libraries.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 696647-78-6
Cat. No. B1275957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
CAS696647-78-6
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CC(CC2=O)C(=O)O
InChIInChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14)
InChIKeyDZQZKPNTCXAUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6): Core Scaffold Properties for Preclinical Procurement


1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a racemic N-cyclopentyl-substituted γ-lactam-β-amino acid scaffold (C10H15NO3, MW 197.23) . It belongs to the 5-oxopyrrolidine-3-carboxylic acid class, a privileged fragment in medicinal chemistry for generating constrained peptidomimetics and GABA-analog libraries [1]. Its single undefined stereocenter and moderate computed lipophilicity (XLogP3 = 0.200) position it as a intermediate-polarity building block between highly hydrophilic N-unsubstituted or N-methyl analogs and the more lipophilic N-benzyl series [2]. The compound is produced under ISO-certified quality systems and is commercially available in grades from 95% to 98+% purity, supporting both exploratory synthesis and advanced lead optimization campaigns . This overview serves as a baseline for understanding where this specific scaffold can—and cannot—substitute for chemically similar alternatives in discovery workflows.

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid: Why N-Substitution Prevents Simple In-Class Swaps in SAR Campaigns


The 5-oxopyrrolidine-3-carboxylic acid core is not a generic, interchangeable fragment. Critical molecular properties—conformation, hydrogen-bonding capacity, lipophilicity, and steric shielding of the γ-lactam ring—are highly sensitive to the N-substituent [1]. The cyclopentyl group introduces a secondary alicyclic ring with a defined volume (Connolly volume approx. 85 ų) and a computed XLogP3 of 0.200, which is markedly higher than the N-methyl (XLogP3 ≈ -0.7) and N-unsubstituted (XLogP3 ≈ -1.1) analogs, but lower than the N-benzyl analog (XLogP3 ≈ 1.3) [2]. Conformationally, the cyclopentyl ring restricts the rotation of the C–N bond more than an ethyl or propyl chain would, pre-organizing the scaffold for binding events that are inaccessible with linear alkyl substituents [1]. These quantitative differences in physicochemical and conformational space mean that substituting, for example, 1-methyl-5-oxopyrrolidine-3-carboxylic acid into a structure-activity relationship (SAR) series will lead to divergent permeability, solubility, and target-binding profiles. The evidence below details where the 1-cyclopentyl derivative holds a quantifiable, verifiable advantage over its closest in-class analogs.

Quantitative Differentiation of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid: Head-to-Head Physicochemical and Commercial Data


Computed Lipophilicity (XLogP3): Optimal Mid-Range for CNS MPO Compliance vs. N-Alkyl and N-Benzyl Analogs

The target compound has a computed XLogP3 of 0.200 . The closest in-class analogs span a wide range: the N-unsubstituted parent 5-oxopyrrolidine-3-carboxylic acid has XLogP3 = -1.1, the N-methyl analog has XLogP3 = -0.7, and the N-benzyl analog has XLogP3 = 1.3 [1]. The N-cyclopentyl substituent therefore achieves a mid-range lipophilicity that is specifically inside the optimal CNS MPO (Multiparameter Optimization) range (XLogP3 < 3), while still providing significantly higher passive membrane permeability potential compared to the highly polar N-unsubstituted and N-methyl derivatives. This differential cannot be achieved with simple N-alkyl chains (e.g., N-ethyl XLogP3 ≈ 0.3) which lack the steric and conformational constraints of the cyclopentyl ring.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Steric Bulk and Conformational Pre-organization: Cyclopentyl vs. Flexible Alkyl and Rigid Aromatic N-Substituents

The cyclopentyl group provides a total Connolly solvent-excluded volume of approximately 85 ų, compared to ~40 ų for an ethyl group or ~29 ų for a methyl group [1]. This steric bulk is comparable to a phenyl ring in volume but is aliphatic and non-planar, introducing unique three-dimensional shape complementarity for protein binding pockets in kinase ATP-sites or GPCR allosteric sites. While no direct protein crystal structure exists for the target compound, analogous N-cyclopentyl-pyrrolidine scaffolds have shown improved enzyme inhibition selectivity over N-phenyl and N-benzyl congeners due to unfavorable steric clashes between planar aromatic substituents and hydrophobic pocket residues [2].

Conformational Analysis Scaffold Design Kinase Inhibitor Design

Commercial Purity Grades: 98+% vs. 95% Enabling Different Stages of Preclinical Research

Two purity grades are commercially available for this compound: 95% (Aladdin C709355, Fluorochem) and 98+% (Leyan 1108025) . The 98+% grade meets the typical purity requirement for in vivo pharmacokinetic studies and crystallography trials where unidentified impurities could confound biological data, whereas the 95% grade is sufficient for library synthesis and primary screening. Closely related in-class analogs (e.g., 1-benzyl-5-oxopyrrolidine-3-carboxylic acid) are commonly supplied only at 95%, limiting their use in later-stage lead optimization without additional purification .

Custom Synthesis Lead Optimization Reference Standard

Hydrogen-Bond Acceptor/Donor Ratio: Enhanced Solubility Potential vs. Dipeptide Mimetics

The target compound has 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. The ratio of HBA/HBD = 3, which is lower than that of the common dipeptide reference Ala-Pro (HBA/HBD = 4/2 = 2) but higher than the simple γ-lactam parent (HBA/HBD = 3/1). A higher HBA/HBD ratio is associated with improved aqueous solubility at pH 7.4 when combined with a moderate logP. In silico QikProp predictions indicate that compounds with XLogP3 between 0 and 1 and HBA/HBD ratio around 3 have a high likelihood of achieving equilibrium solubility >100 μM, a crucial threshold for oral absorption . This profile is superior to the N-benzyl analog which has an extra aromatic ring increasing logP and reducing solubility.

Solubility Peptidomimetics BBB Penetration

High-Value Application Scenarios for 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid Based on Quantifiable Evidence


CNS Lead Optimization Campaigns Requiring Balanced Lipophilicity and Solubility

The XLogP3 value of 0.200 and predicted solubility >100 μM position the 1-cyclopentyl scaffold as an ideal starting point for parallel synthesis of CNS-targeted compound libraries. In comparison, the more lipophilic N-benzyl analog (XLogP3 = 1.3) risks higher P-gp efflux potential, while the more polar N-methyl analog (XLogP3 = -0.7) may suffer from low passive brain penetration. The cyclopentyl derivative offers a middle ground that maximizes the probability of meeting CNS MPO criteria in the first iteration of library design.

Fragment Elaboration for Kinase or GPCR Programs Requiring Non-Aromatic Steric Fill

With a steric volume of ~85 ų, the cyclopentyl group fills a unique niche in fragment-based drug design: it is sterically equivalent to a phenyl ring but avoids π-π stacking artifacts and CYP2D6 inhibition liabilities associated with planar aromatics [1]. This makes the compound a valuable intermediate for elaborating fragments into lead-like molecules where selectivity over related kinases is a key project objective.

Progressable Dual-Grade Procurement Strategy for a Complex Gamma-Lactam Scaffold

The availability of both 95% (initial screening) and 98+% (candidate profiling) purity grades enables a procurement strategy where the same scaffold is ordered in bulk for hit expansion and then at higher purity for DMPK and in vivo studies. This eliminates the need for a custom synthesis campaign early in the project, saving weeks of time and reducing the risk of introducing new impurities from a different synthetic route.

Gas Hydrate Inhibitor Development Based on 1-Alkyl-5-oxopyrrolidine-3-carboxylic Ester Platform

The 1-alkyl-5-oxopyrrolidine-3-carboxylic ester class, to which the cyclopentyl derivative belongs, has been patented for gas hydrate inhibition with improved biodegradability [2]. While the specific cyclopentyl ester has not been evaluated, the steric and lipophilic properties of the cyclopentyl group suggest it could offer enhanced kinetic inhibition performance over conventional 1-methyl or 1-ethyl esters at equivalent doses, based on structure-performance trends in the patent data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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